N-[3-[(2-methylbenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
N-[3-[(2-methylbenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-methylbenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 2-methylbenzoic acid with appropriate amine derivatives. The process generally includes the following steps:
Formation of the amide bond: 2-methylbenzoic acid is reacted with an amine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Cyclization: The resulting intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-methylbenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-[(2-methylbenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-[(2-methylbenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(N-p-methylbenzoyl-N-p-toluenesulfonyl)amino-1-phenyl-1,2,4-triazole
- 2,3-dimethoxybenzamides
- 3-acetoxy-2-methylbenzamides
Uniqueness
N-[3-[(2-methylbenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide is unique due to its specific structural features and the presence of both the triazole and benzamide moieties
Properties
IUPAC Name |
N-[3-[(2-methylbenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11-5-2-3-8-14(11)16(23)20-12-6-4-7-13(9-12)21-17(24)15-18-10-19-22-15/h2-10H,1H3,(H,20,23)(H,21,24)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRBWCXYDXADLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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